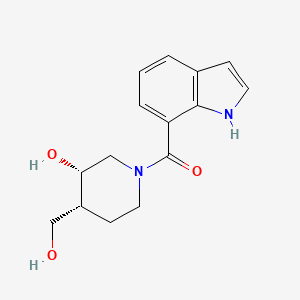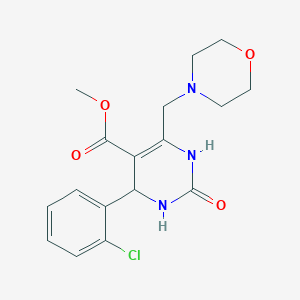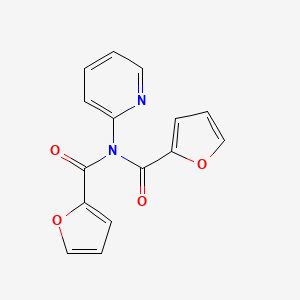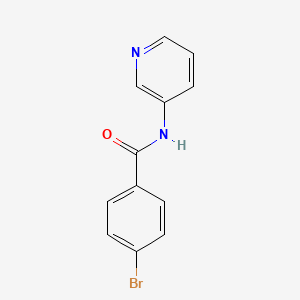![molecular formula C22H24F3N3O B5380907 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5380907.png)
2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the alkylation of piperazine derivatives with appropriate alkylating agents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the corresponding amines . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, saturated derivatives, and various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential anticonvulsant activity . It has shown promise in animal models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Additionally, it has been evaluated for its binding affinity to neuronal voltage-sensitive sodium channels, which are crucial targets in the treatment of epilepsy.
Wirkmechanismus
The anticonvulsant activity of 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is believed to be mediated through its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, thereby reducing the excitability of neurons and preventing seizure episodes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also feature the piperazine ring and exhibit various pharmacological activities.
Uniqueness
2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its potent anticonvulsant activity and favorable pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O/c23-22(24,25)19-10-4-5-11-20(19)26-21(29)17-28-15-13-27(14-16-28)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,26,29)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFZTSASKKOIR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE](/img/structure/B5380834.png)

![1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5380846.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5380892.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)

![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)
![6-(4-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5380934.png)
